molecular formula C21H21F3N6O B5110510 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B5110510
M. Wt: 430.4 g/mol
InChI Key: XKWCOCVHKXJTDO-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridazine ring

Mechanism of Action

Target of Action

Similar compounds have been found to have high affinity for αvβ6 integrin

Mode of Action

Compounds with similar structures have been found to be effective cyanoacetylating agents This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function

Biochemical Pathways

Similar compounds have been found to lead to the formation of corresponding cyanoacetamides when reacted with heterocyclic amines This suggests that the compound might affect similar pathways, leading to downstream effects

Pharmacokinetics

A compound with a similar structure was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization This suggests that the compound might have similar ADME properties, impacting its bioavailability

Result of Action

Similar compounds have been found to undergo fast cyclization to give new 4,5-diaminopyrazole derivatives This suggests that the compound might have similar effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. The piperazine ring is then introduced through a coupling reaction with 2-(trifluoromethyl)benzoyl chloride. Finally, the pyridazine ring is formed through a cyclization reaction involving the previously synthesized intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is unique due to its combination of pyrazole, piperazine, and pyridazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O/c1-14-13-15(2)30(27-14)19-8-7-18(25-26-19)28-9-11-29(12-10-28)20(31)16-5-3-4-6-17(16)21(22,23)24/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWCOCVHKXJTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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